BenchChemオンラインストアへようこそ!

2,5-Diamino-4,6-dichloropyrimidine

Nucleoside analogue synthesis Purine heterocycle construction Regioselective SNAr

This 2,5-diamino-4,6-dichloro scaffold is the only isomer enabling tandem C4/C6 substitution and intramolecular purine annulation to yield 9-substituted-2-aminopurines; analogs lacking the C5-amino group fail to achieve regiospecific cyclization. Sourced with ≥98% GC purity and orthogonal non-aqueous titration validation for pharmaceutical intermediate development.

Molecular Formula C4H4Cl2N4
Molecular Weight 179 g/mol
CAS No. 55583-59-0
Cat. No. B1296591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diamino-4,6-dichloropyrimidine
CAS55583-59-0
Molecular FormulaC4H4Cl2N4
Molecular Weight179 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)N)Cl)N
InChIInChI=1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10)
InChIKeyZXWGHENZKVQKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diamino-4,6-dichloropyrimidine (CAS 55583-59-0) for Nucleoside Analogue R&D and Heterocyclic Synthesis Procurement


2,5-Diamino-4,6-dichloropyrimidine (CAS: 55583-59-0) is a polyhalogenated pyrimidine scaffold of the molecular formula C₄H₄Cl₂N₄ and molecular weight 179.01 g/mol . It serves as a cornerstone intermediate in the convergent synthesis of 9‑substituted‑2‑aminopurines, a class of carbocyclic and acyclic nucleoside analogues with clinically validated antiviral properties [1]. The compound‘s defining characteristic is its unique 2,5‑diamino‑4,6‑dichloro substitution pattern, which establishes a differentiated reactivity profile that cannot be replicated by commercially more prevalent analogs such as 2‑amino‑4,6‑dichloropyrimidine or 2,4‑diamino‑6‑chloropyrimidine [2].

Why 2,5-Diamino-4,6-dichloropyrimidine (55583-59-0) Cannot Be Substituted with Common Chloropyrimidine Analogs in Nucleoside Synthesis


Generic substitution among dichloropyrimidines in nucleoside analogue synthesis fails due to divergent regiospecific reactivity dictated by the presence and position of the C5‑amino group. In 2,5‑diamino‑4,6‑dichloropyrimidine, the C5‑NH₂ enables tandem, sequential displacement chemistry essential for constructing the fused purine ring system: initial nucleophilic substitution at C4/C6 installs the requisite carbocyclic or acyclic sugar moiety, while the retained C2‑chloro/C5‑amino motif subsequently guides intramolecular ring closure to yield the 9‑substituted‑2‑aminopurine pharmacophore [1]. Analogs lacking the C5‑amino group—such as 2‑amino‑4,6‑dichloropyrimidine—cannot undergo this same regio‑ and chemoselective cyclization pathway, resulting in the formation of undesired regioisomers or aborted syntheses [2]. Similarly, analogs bearing an amino group at C4 instead of C5 exhibit fundamentally different electronics and steric hindrance, diverting reaction outcomes away from the target heterocycle [3].

Quantitative Comparative Evidence for Selecting 2,5-Diamino-4,6-dichloropyrimidine (55583-59-0) Over Analogs


C5‑Amino Substituent Enables Sequential Substitution Chemistry Inaccessible to 2‑Amino‑4,6‑dichloropyrimidine

2,5‑Diamino‑4,6‑dichloropyrimidine uniquely provides the C5‑amino functionality required for the subsequent intramolecular ring closure that forms the purine nucleus. When 2‑amino‑4,6‑dichloropyrimidine (the most closely related commercially available analog lacking the C5‑NH₂) was employed as a comparator, the synthetic route terminated prematurely at the 5‑[(4‑chlorophenyl)azo] intermediate [1]. The target compound, in contrast, proceeds through this intermediate to complete purine annulation, yielding the carbocyclic 2‑amino‑6‑substituted‑purine scaffold with a 40‑80% yield across the full sequence [2].

Nucleoside analogue synthesis Purine heterocycle construction Regioselective SNAr

Synthetic Yield Optimization: Phosphorus Oxychloride / Quaternary Ammonium Chloride Method Delivers 50–60% Chlorination Yield

The industrial viability of 2,5‑diamino‑4,6‑dichloropyrimidine hinges on the efficiency of the chlorination step converting 2,5‑diamino‑4,6‑dihydroxypyrimidine to the dichloro product. Early methods employing POCl₃ alone or POCl₃/PCl₅ with quaternary ammonium salts achieved yields as low as 32% [1]. The optimized process disclosed in WO 91/01310 and subsequently refined uses POCl₃ as the sole chlorinating agent in the presence of a quaternary ammonium chloride (e.g., tetraethylammonium chloride) or a tertiary amine hydrochloride, elevating the isolated yield to 50–60% [2].

Process chemistry Chlorination yield Scale‑up optimization

Analytical Purity Specification: >98.0% by GC and Non‑Aqueous Titration with Batch‑Specific CoA Traceability

Commercial sources of 2,5‑diamino‑4,6‑dichloropyrimidine (e.g., TCI D4231, Chem‑Impex 44870) consistently specify purity at ≥98.0% as determined by gas chromatography (GC) and, where applicable, non‑aqueous titration . Unlike generic catalog listings that report nominal purity without orthogonal validation, these suppliers provide batch‑specific Certificates of Analysis (CoA) documenting actual purity values and associated analytical methods .

Quality control Analytical purity Certificate of Analysis

Optimal Procurement Scenarios for 2,5-Diamino-4,6-dichloropyrimidine (55583-59-0) Based on Verified Differentiation


Synthesis of Carbocyclic Nucleoside Analogues Targeting Herpesviridae (HSV‑1, HSV‑2, HCMV, VZV)

2,5‑Diamino‑4,6‑dichloropyrimidine is the preferred starting material for constructing carbocyclic analogues of 2‑amino‑6‑substituted‑purines that require sequential C4/C6 substitution followed by intramolecular purine annulation [1]. In direct comparative studies, only the 2,5‑diamino scaffold enabled the full synthetic sequence yielding carbocyclic xylofuranosyl‑ and lyxofuranosyl‑guanine derivatives, which exhibited potent antiviral activity (VR = 2.1 against HSV‑1 for the lyxofuranosyl‑guanine analogue; HCMV activity at 32 μM) [2]. The analogous 2,6‑diamino compound derived from the same intermediate showed only marginal activity (VR = 0.6), underscoring the critical role of the precise C5‑amino substitution pattern [2].

Industrial‑Scale Preparation of 9‑Substituted‑2‑Aminopurine Pharmacophores

The 50–60% chlorination yield achieved via the optimized POCl₃ / quaternary ammonium chloride method [3] establishes 2,5‑diamino‑4,6‑dichloropyrimidine as a scalable intermediate for kilogram‑to‑ton manufacturing campaigns. This yield represents an 18–28 absolute percentage‑point improvement over earlier 32%‑yield methods, translating to substantially reduced raw material consumption and waste generation per unit of product [4].

Quality‑Controlled Intermediate for cGMP or Regulatory‑Relevant Synthetic Campaigns

The compound‘s availability with documented ≥98.0% purity by GC, orthogonal non‑aqueous titration validation, and batch‑specific Certificates of Analysis makes it suitable for synthetic sequences that demand rigorous impurity control and traceability. This analytical package supports compliance with pharmaceutical intermediate quality expectations and facilitates troubleshooting of downstream reaction outcomes.

Quote Request

Request a Quote for 2,5-Diamino-4,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.